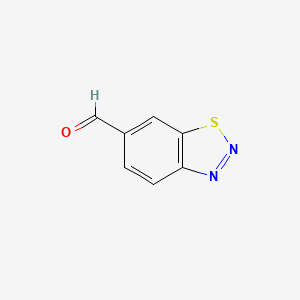![molecular formula C14H21NO2 B13989626 [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol CAS No. 92323-30-3](/img/structure/B13989626.png)
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethoxyethyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2-phenylmethoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- [1-(2-Phenylethyl)pyrrolidin-3-yl]methanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]ethanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]amine
Uniqueness: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol stands out due to its specific structural features, such as the presence of both a methanol group and a phenylmethoxyethyl group
Propiedades
Número CAS |
92323-30-3 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
[1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-11-14-6-7-15(10-14)8-9-17-12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |
Clave InChI |
MOAXSRVLHDNZLR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


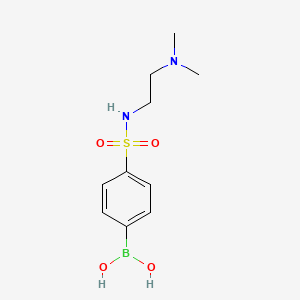
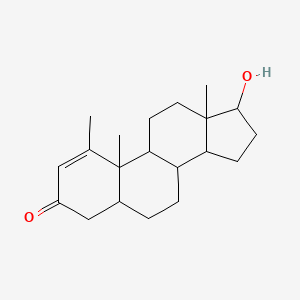

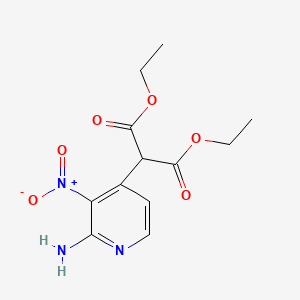
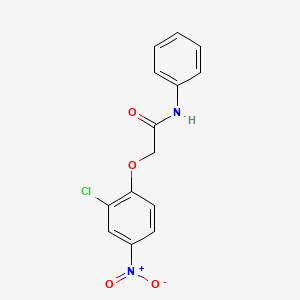
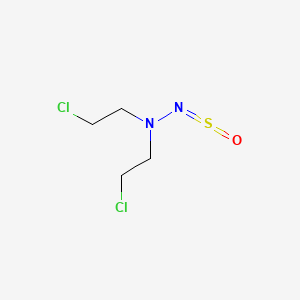
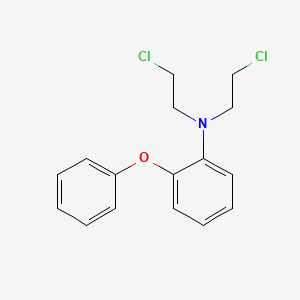
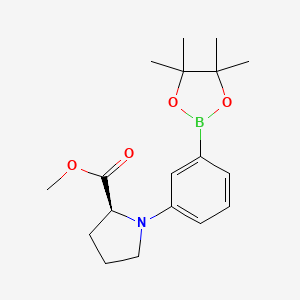
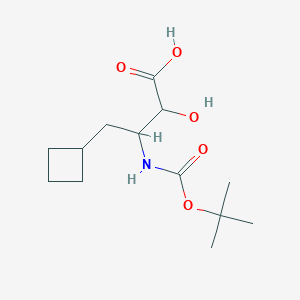
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
